L-Alanine-2-13C,15N
Overview
Description
L-Alanine-2-13C,15N is a stable isotope-labeled compound of L-Alanine, where the carbon at the second position is labeled with carbon-13 (13C) and the nitrogen is labeled with nitrogen-15 (15N). This compound is used extensively in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of Action
L-Alanine-2-13C,15N, also known as (2R)-2-(15N)azanyl(213C)propanoic acid, is a non-essential amino acid . It primarily targets muscle tissue, the brain, and the central nervous system . These targets play crucial roles in various metabolic functions, including sugar and acid metabolism, immunity enhancement, and energy provision .
Mode of Action
The compound interacts with its targets by participating in their metabolic processes. As a non-essential amino acid, it is involved in sugar and acid metabolism, which provides energy for muscle tissue, the brain, and the central nervous system . The specific interactions and resulting changes depend on the metabolic pathways involved, which are discussed in the next section.
Biochemical Pathways
This compound is involved in several biochemical pathways. Its primary role is in protein synthesis, where it contributes to the formation of proteins that are essential for various biological functions . It also plays a role in the glucose-alanine cycle, which allows the body to regulate blood sugar levels . The downstream effects of these pathways include increased immunity and energy provision for muscle tissue, the brain, and the central nervous system .
Pharmacokinetics
As a non-essential amino acid, it is likely that it is readily absorbed and distributed throughout the body, metabolized in various tissues (particularly the liver), and excreted in the urine
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in metabolism. By participating in sugar and acid metabolism, it helps to provide energy for muscle tissue, the brain, and the central nervous system . It also contributes to protein synthesis, which has wide-ranging effects on cellular function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other amino acids can affect its absorption and metabolism . Additionally, factors such as pH and temperature could potentially affect its stability.
Biochemical Analysis
Biochemical Properties
L-Alanine-2-13C,15N plays an important role in protein synthesis and other metabolic functions . It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system . The isotopic labeling allows for precise tracking and analysis of alanine in living systems, which can provide important insights into cellular function and metabolism .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are largely dependent on its role in protein synthesis and metabolism . It influences cell function by providing energy for muscle tissue, brain, and the central nervous system
Molecular Mechanism
The molecular mechanism of this compound is primarily related to its role in protein synthesis and metabolism It exerts its effects at the molecular level through its involvement in various biochemical reactions
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to protein synthesis and metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Alanine-2-13C,15N can be synthesized through various methods, including the incorporation of isotopically labeled precursors during the synthesis of L-Alanine. One common method involves the use of labeled ammonia (15NH3) and labeled carbon dioxide (13CO2) in the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation using genetically modified organisms that can incorporate the isotopically labeled precursors into the amino acid. This method is advantageous due to its scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
L-Alanine-2-13C,15N undergoes various chemical reactions typical of amino acids, including:
Oxidation: L-Alanine can be oxidized to pyruvate by alanine dehydrogenase.
Reduction: It can be reduced to alanine by transaminases.
Substitution: The amino group can be substituted in reactions with nitrous acid to form hydroxy acids.
Common Reagents and Conditions
Oxidation: Requires oxidizing agents such as NAD+ in the presence of alanine dehydrogenase.
Reduction: Involves reducing agents like NADH in the presence of transaminases.
Substitution: Nitrous acid is commonly used for the substitution reactions.
Major Products
Oxidation: Pyruvate
Reduction: Alanine
Substitution: Hydroxy acids
Scientific Research Applications
L-Alanine-2-13C,15N is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic flux analysis to trace metabolic pathways and understand cellular metabolism.
Medicine: Utilized in clinical studies to investigate metabolic disorders and the pharmacokinetics of drugs.
Industry: Applied in the production of labeled compounds for research and development purposes.
Comparison with Similar Compounds
L-Alanine-2-13C,15N is unique due to its dual isotopic labeling, which provides more detailed information compared to compounds labeled with only one isotope. Similar compounds include:
L-Alanine-1-13C,15N: Labeled at the first carbon position with carbon-13 and nitrogen-15.
L-Alanine-13C3,15N: Labeled at multiple carbon positions with carbon-13 and nitrogen-15.
L-Glutamic acid-13C5,15N: Another amino acid labeled with carbon-13 and nitrogen-15, used for similar research purposes.
These compounds are used in similar applications but differ in the specific information they provide due to the different labeling positions.
Properties
IUPAC Name |
(2R)-2-(15N)azanyl(213C)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m1/s1/i2+1,4+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-GMWHYDPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13C@H](C(=O)O)[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480394 | |
Record name | L-Alanine-2-13C,15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
285977-86-8 | |
Record name | L-Alanine-2-13C,15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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